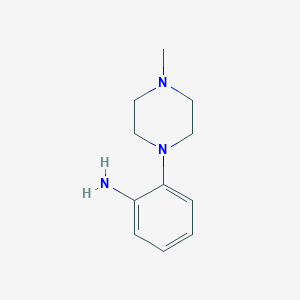
3,5-Bis(trifluoromethyl)phenylacetyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, closely related to the target compound, involves a three-step process starting from 1,3-bis(trifluoromethyl)benzene, yielding a total yield of 61.7%. The process includes bromination, carboxylation, and chlorination stages, optimized for economic value and efficiency (Zhou Xiao-rui, 2006).
Molecular Structure Analysis
The molecular structure of derivatives of 3,5-bis(trifluoromethyl)phenylacetyl chloride, such as fluorinated aromatic diamines and polyimides, has been characterized by various spectroscopic methods. These studies reveal the influence of the trifluoromethyl groups on the physical and chemical properties of the molecules, including solubility in polar organic solvents and thermal stability (D. Yin et al., 2005).
Chemical Reactions and Properties
The compound exhibits reactivity conducive to forming complex structures. For example, vicinal bis(trifluoroacetimidoyl chloride)s, derived from reactions involving trifluoromethyl groups, facilitate the synthesis of benzo-fused eight-membered rings via [2+2+2] cycloaddition reactions, underscoring the compound's utility in synthesizing fluorinated cyclic structures (Lisi Zhang et al., 2014).
Physical Properties Analysis
The physical properties of 3,5-bis(trifluoromethyl)phenylacetyl chloride derivatives, such as polyimides, include high solubility in polar organic solvents, good thermal stability with glass transition temperatures around 223–225 °C, and excellent mechanical properties. These properties are attributed to the fluorinated groups within the molecule's structure, which enhance its performance in various applications (D. Yin et al., 2005).
Chemical Properties Analysis
The chemical properties of compounds related to 3,5-bis(trifluoromethyl)phenylacetyl chloride include their ability to participate in phase-transfer catalysis reactions as catalysts, demonstrating their versatility in organic synthesis. The fluorous ponytails of these catalysts allow for quick recovery and reuse without loss of activity, illustrating the compound's role in sustainable chemical processes (G. Pozzi et al., 2009).
Wissenschaftliche Forschungsanwendungen
-
An improved preparation of 3,5-bis(trifluoromethyl)acetophenone : This study describes an improved and efficient method for bromination of 3,5-bis(trifluoromethyl)benzene. It also outlines a safe and reliable method for preparing potentially explosive 3,5-bis(trifluoromethyl)phenyl Grignard reagents and 3-trifluoromethylphenyl Grignard reagents from precursor bromides.
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole : This study discusses the synthesis of a pyrazole derivative substituted with a 3,5-bis(trifluoromethyl)phenyl group. The study found that a chloro-fluoro substitution showed better activity than a difluoro derivative.
-
Synthesis of Pyrazole Derivatives : This compound has been used in the synthesis of pyrazole derivatives, which have been found to be potent growth inhibitors of drug-resistant bacteria . The study found that these derivatives are effective against planktonic Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
-
Building Block in Chemical Synthesis : 3,5-Bis(trifluoromethyl)phenylacetic acid, a related compound, has been used as a building block to synthesize pentaamine and bis-heterocyclic libraries .
-
Promoting Organic Transformations : The 3,5-bis(trifluoromethyl)phenyl motif of this compound is used ubiquitously in H-bond catalysts to promote organic transformations .
-
Synthesis of Pyrazole Derivatives : This compound has been used in the synthesis of pyrazole derivatives, which have been found to be potent growth inhibitors of drug-resistant bacteria . The study found that these derivatives are effective against planktonic Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
-
Building Block in Chemical Synthesis : 3,5-Bis(trifluoromethyl)phenylacetic acid, a related compound, has been used as a building block to synthesize the pentaamine and bis-heterocyclic libraries .
-
Promoting Organic Transformations : The 3,5-bis(trifluoromethyl)phenyl motif of this compound is used ubiquitously in H-bond catalysts to promote organic transformations .
Safety And Hazards
“3,5-Bis(trifluoromethyl)phenylacetyl chloride” is classified as a skin corrosive and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Relevant Papers
Several papers were found related to “3,5-Bis(trifluoromethyl)phenylacetyl chloride”. One paper describes a safe and reliable preparation of the potentially explosive 3,5-bis(trifluoromethyl)phenyl Grignard and 3-trifluoromethylphenyl Grignard reagents, from the precursor bromides . Another paper discusses the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria .
Eigenschaften
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF6O/c11-8(18)3-5-1-6(9(12,13)14)4-7(2-5)10(15,16)17/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVPYLZQEFOTGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381295 | |
| Record name | [3,5-Bis(trifluoromethyl)phenyl]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)phenylacetyl chloride | |
CAS RN |
174083-39-7 | |
| Record name | [3,5-Bis(trifluoromethyl)phenyl]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



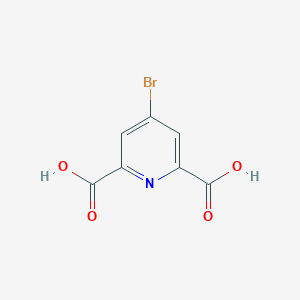
![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)
![[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate](/img/structure/B62390.png)
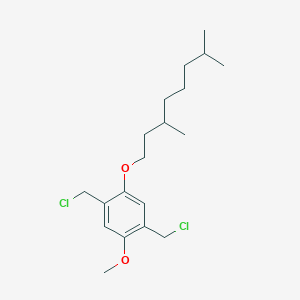
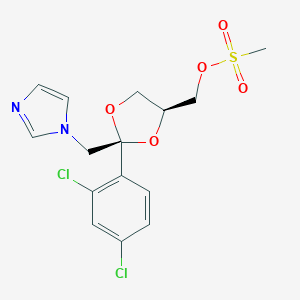
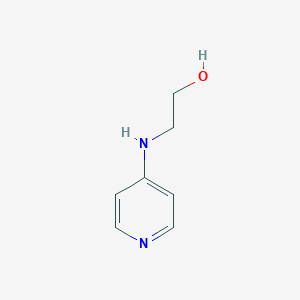
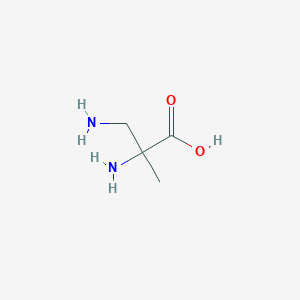
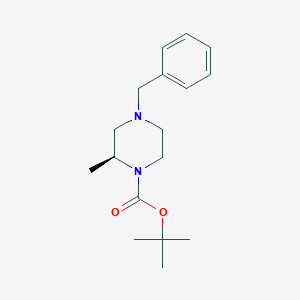

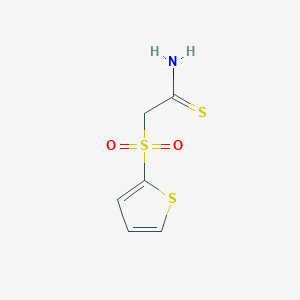

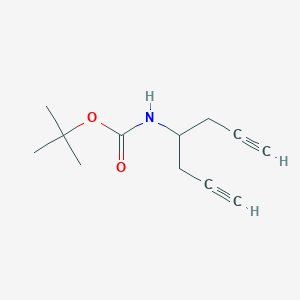
![Imidazo[1,2-b]pyridazin-3-amine](/img/structure/B62415.png)
